molecular formula C18H19F2NO B2936819 N-(4,4-difluorocyclohexyl)-2-(naphthalen-1-yl)acetamide CAS No. 2034515-38-1

N-(4,4-difluorocyclohexyl)-2-(naphthalen-1-yl)acetamide

Cat. No.: B2936819
CAS No.: 2034515-38-1
M. Wt: 303.353
InChI Key: LZPBZOZPVYHSQC-UHFFFAOYSA-N
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Description

N-(4,4-difluorocyclohexyl)-2-(naphthalen-1-yl)acetamide, commonly known as DFN-15, is a novel compound that has recently gained attention in the scientific community due to its potential applications in various fields. DFN-15 is a small molecule that belongs to the class of amides and has a molecular weight of 337.41 g/mol.

Mechanism of Action

The mechanism of action of DFN-15 involves the inhibition of COX-2 activity, which leads to a reduction in the production of prostaglandins, which are involved in inflammation and pain. DFN-15 has also been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-9, which are involved in the programmed cell death pathway.
Biochemical and Physiological Effects:
DFN-15 has been shown to have several biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis and neuropathic pain. DFN-15 has also been shown to induce apoptosis in cancer cells, leading to a reduction in tumor growth. Additionally, DFN-15 has been shown to have a low toxicity profile, making it a potential candidate for drug development.

Advantages and Limitations for Lab Experiments

DFN-15 has several advantages for lab experiments. It is a small molecule that can easily penetrate cell membranes, making it a potential candidate for drug delivery. DFN-15 has also been shown to have a low toxicity profile, making it safe for use in animal studies. However, DFN-15 has some limitations in lab experiments. It has poor solubility in water, which can make it difficult to administer in certain studies. Additionally, DFN-15 has a short half-life, which can limit its effectiveness in some experiments.

Future Directions

DFN-15 has several potential future directions. It can be further studied for its potential use as an anti-inflammatory agent, analgesic, and anti-cancer drug. DFN-15 can also be modified to improve its solubility and half-life, making it more effective in lab experiments. Additionally, DFN-15 can be studied for its potential use in drug delivery systems, such as nanoparticles, to improve its bioavailability and efficacy. Further research is needed to fully understand the potential of DFN-15 in various scientific research applications.
Conclusion:
In conclusion, DFN-15 is a novel compound that has shown promising results in various scientific research applications. It has been studied for its potential use as an anti-inflammatory agent, analgesic, and anti-cancer drug. DFN-15 has a unique mechanism of action that involves the inhibition of COX-2 activity and induction of apoptosis in cancer cells. It has several advantages for lab experiments, but also has some limitations. Further research is needed to fully understand the potential of DFN-15 in various scientific research applications.

Synthesis Methods

DFN-15 can be synthesized using a multi-step process that involves the reaction of 4,4-difluorocyclohexanone with 1-naphthylamine in the presence of acetic acid and acetic anhydride. The resulting intermediate is then subjected to N-acylation using acetic anhydride and acetic acid to obtain the final product, DFN-15. This synthesis method has been optimized to obtain high yields and purity of DFN-15.

Scientific Research Applications

DFN-15 has shown promising results in various scientific research applications. It has been studied for its potential use as an anti-inflammatory agent, analgesic, and anti-cancer drug. DFN-15 has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a crucial role in the production of pro-inflammatory mediators. This inhibition leads to a reduction in inflammation and pain. DFN-15 has also been shown to induce apoptosis in cancer cells, making it a potential candidate for cancer therapy.

Properties

IUPAC Name

N-(4,4-difluorocyclohexyl)-2-naphthalen-1-ylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19F2NO/c19-18(20)10-8-15(9-11-18)21-17(22)12-14-6-3-5-13-4-1-2-7-16(13)14/h1-7,15H,8-12H2,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZPBZOZPVYHSQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1NC(=O)CC2=CC=CC3=CC=CC=C32)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19F2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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